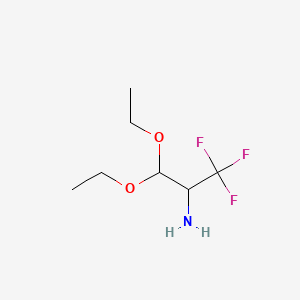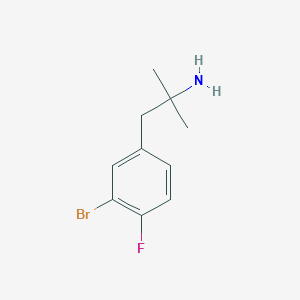
(r)-2-Amino-2-(2-(tert-butyl)phenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-2-(2-(tert-butyl)phenyl)ethan-1-ol is a chiral compound with a significant role in various chemical and biological applications. The presence of both an amino group and a hydroxyl group in its structure makes it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-(tert-butyl)phenyl)ethan-1-ol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-(tert-butyl)benzaldehyde.
Aldol Reaction: The aldehyde undergoes an aldol reaction with a suitable amine to form an imine intermediate.
Reduction: The imine is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amino alcohol.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-2-(2-(tert-butyl)phenyl)ethan-1-ol may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors can provide better control over reaction conditions and improve the sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions
®-2-Amino-2-(2-(tert-butyl)phenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(tert-butyl)benzaldehyde or 2-(tert-butyl)benzoic acid.
Reduction: Formation of 2-(tert-butyl)phenylethylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
®-2-Amino-2-(2-(tert-butyl)phenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its use as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-phenylethanol: Lacks the tert-butyl group, resulting in different reactivity and applications.
2-Amino-2-(4-methylphenyl)ethanol: Contains a methyl group instead of a tert-butyl group, leading to variations in steric effects and reactivity.
Uniqueness
The presence of the tert-butyl group in ®-2-Amino-2-(2-(tert-butyl)phenyl)ethan-1-ol imparts unique steric and electronic properties, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C12H19NO |
|---|---|
Peso molecular |
193.28 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(2-tert-butylphenyl)ethanol |
InChI |
InChI=1S/C12H19NO/c1-12(2,3)10-7-5-4-6-9(10)11(13)8-14/h4-7,11,14H,8,13H2,1-3H3/t11-/m0/s1 |
Clave InChI |
CJFZTQJVYPQRGW-NSHDSACASA-N |
SMILES isomérico |
CC(C)(C)C1=CC=CC=C1[C@H](CO)N |
SMILES canónico |
CC(C)(C)C1=CC=CC=C1C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


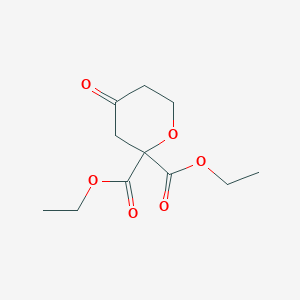
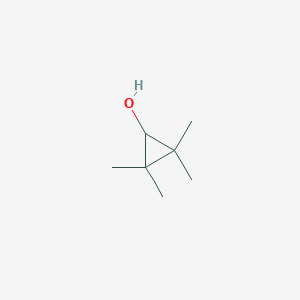
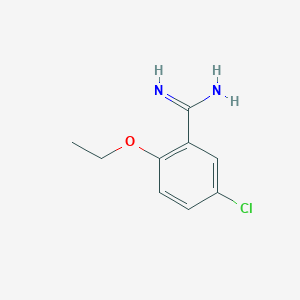
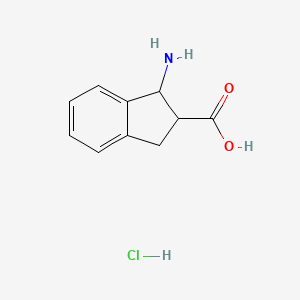
![(1-Ethyl-1H-benzo[d]imidazol-2-yl)methanesulfonyl fluoride](/img/structure/B13607685.png)
